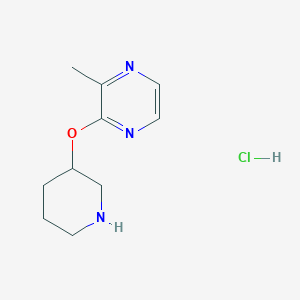

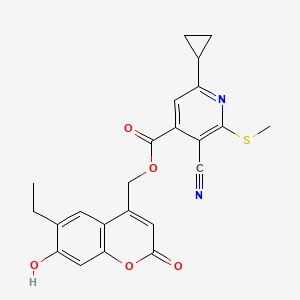

![molecular formula C12H11N3O3 B2699083 6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1544881-85-7](/img/structure/B2699083.png)

6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridazinones are a class of organic compounds that contain a pyridazine core, which is a six-membered ring with two nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, antimycobacterial, and cytotoxic activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves reactions with hydrazines . For example, a simple, two-step synthesis of 4,6-disubstituted pyridazin-3(2H)-ones starts from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines . The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are used in a Horner–Wadsworth–Emmons olefination of aldehydes .Molecular Structure Analysis

The molecular structure of pyridazinones can be modified to achieve different properties. For instance, a new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) was designed and synthesized, exhibiting a wide range of emissions spanning the entire visible region from blue to red .Chemical Reactions Analysis

Pyridazinones can undergo various chemical reactions. For example, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions .Aplicaciones Científicas De Investigación

- Researchers have investigated the antiviral properties of pyridazine-fused chromones, including this compound. In particular, it exhibits promising activity against human coronavirus OC43 (HCoV-OC43) . This suggests that it could play a role in drug discovery for combating viral infections.

- The compound’s structure allows for aza-Diels-Alder reactions with 1,2,3-triazines and 1-propynylamines. This process leads to the highly regioselective synthesis of 6-aryl-pyridazin-3-amines . These derivatives may find applications in medicinal chemistry or materials science.

- Some pyridazine derivatives, including this compound, have been tested for their effects on plant growth. For instance, 2-[4-(6-ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide accelerated flowering and fruit production in common bean plants . Understanding its impact on plant biology could have agricultural implications.

- In the same study, the compound was associated with changes in lignan content in plant leaves . Lignans are natural compounds with potential health benefits, including antioxidant and anticancer properties.

Antiviral Activity

Aza-Diels-Alder Reactions

Plant Growth Regulation

Lignan Content Modulation

Propiedades

IUPAC Name |

6-(furan-3-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-11-5-9-6-15(3-1-10(9)13-14-11)12(17)8-2-4-18-7-8/h2,4-5,7H,1,3,6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYILMOJWMHCFTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC(=O)NN=C21)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)

![1-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2699006.png)

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide](/img/structure/B2699015.png)

![N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699021.png)

![benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate](/img/structure/B2699023.png)